2-(4-fluorophenyl)-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
Description
The compound 2-(4-fluorophenyl)-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a structurally complex molecule featuring a triazole-piperidine-acetamide scaffold with fluorinated aryl substituents. Its design integrates:
- Dual fluorophenyl groups: A 4-fluorophenyl moiety attached to the acetamide and a 3-fluorophenyl group on the triazole ring.
- 1,2,3-Triazole ring: Known for metabolic stability and hydrogen-bonding capabilities, the triazole is linked to a piperidine via a carbonyl group, contributing to conformational rigidity.
- Acetamide linkage: The N-acetamide group is a common pharmacophore in bioactive molecules, facilitating interactions with enzymes or receptors.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O2/c23-16-6-4-15(5-7-16)12-21(30)25-18-8-10-28(11-9-18)22(31)20-14-29(27-26-20)19-3-1-2-17(24)13-19/h1-7,13-14,18H,8-12H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXFQYTOFFIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other acetamide derivatives are analyzed below, focusing on substituent effects, synthesis, and inferred bioactivity.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Substituent Effects: Fluorine vs. Chlorine: The target compound’s fluorophenyl groups may offer better metabolic stability and reduced toxicity compared to chlorinated analogs (e.g., ). Triazole vs. Pyrazole: The triazole in the target compound (vs.
Synthetic Routes: The target compound likely employs amide coupling (e.g., EDCl-mediated), similar to and .
Structural Flexibility :
- The piperidine-carbonyl linker in the target compound introduces conformational rigidity, unlike the flexible thioamide in , which may enhance binding specificity.
Biological Implications: The dual fluorination pattern (4-F and 3-F) could optimize target affinity and pharmacokinetics compared to non-fluorinated analogs (e.g., ). The trifluoromethyl group in analogs increases lipophilicity, suggesting the target compound may balance solubility and membrane permeability.
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